

Sirtinol: An In Vitro Histone Deacetylase (HDAC) Assay Protocol

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Compound of Interest

Compound Name: **Sirtinol**
Cat. No.: **B612090**

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Application Note

Introduction

Sirtuins are a class of NAD⁺-dependent histone deacetylases (HDACs) that play a crucial role in regulating various cellular processes, including gene silencing, DNA repair, and metabolism. Among the seven mammalian sirtuins (SIRT1-7), SIRT1 has been extensively studied for its role in cell survival and its implications in cancer. **Sirtinol** is a cell-permeable small molecule that acts as a specific inhibitor of sirtuins, particularly SIRT1 and SIRT2, with no significant activity against class I and II HDACs.^[1] This selectivity makes **Sirtinol** a valuable tool for studying the biological functions of sirtuins and for screening potential therapeutic agents targeting these enzymes. This document provides a detailed protocol for an in vitro fluorogenic assay to determine the inhibitory activity of **Sirtinol** against SIRT1.

Principle of the Assay

The in vitro SIRT1 activity assay is a two-step fluorometric method. In the first step, recombinant human SIRT1 enzyme is incubated with a synthetic peptide substrate containing an acetylated lysine residue, along with the co-substrate NAD⁺. SIRT1 deacetylates the lysine residue on the peptide. In the second step, a developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the SIRT1 activity. The inhibitory effect of **Sirtinol** is determined by measuring the reduction in fluorescence in the presence of the compound.

Data Presentation

Table 1: Inhibitory Activity of **Sirtinol** against Sirtuins

Target Sirtuin	IC50 Value (µM)
Human SIRT1	131
Human SIRT2	38
Yeast Sir2p	68

Note: IC50 values can vary slightly depending on the specific assay conditions.

Experimental Protocols

Materials and Reagents

- Recombinant Human SIRT1 Enzyme
- Fluorogenic SIRT1 Substrate (e.g., a peptide derived from p53 with an acetylated lysine and a fluorescent tag)
- NAD⁺ (Nicotinamide adenine dinucleotide)
- SIRT1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer Solution (containing a protease specific for the deacetylated substrate)
- **Sirtinol**
- DMSO (Dimethyl sulfoxide)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Reagent Preparation

- **Sirtinol** Stock Solution: Prepare a 10 mM stock solution of **Sirtinol** in DMSO.
- Serial Dilutions of **Sirtinol**: Create a series of dilutions of the **Sirtinol** stock solution in SIRT1 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
- SIRT1 Enzyme Working Solution: Thaw the recombinant SIRT1 enzyme on ice and dilute it to the desired concentration in cold SIRT1 Assay Buffer. Keep the enzyme on ice.
- Substrate/NAD⁺ Mixture: Prepare a mixture containing the fluorogenic SIRT1 substrate and NAD⁺ in SIRT1 Assay Buffer. The final concentrations in the assay are typically in the range of 25-100 μ M for the substrate and 0.1-1 mM for NAD⁺.

Assay Procedure

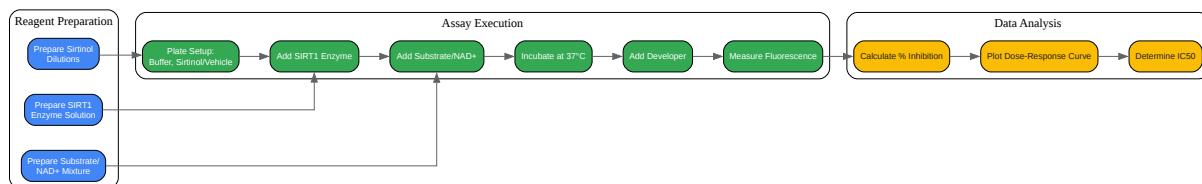
- Plate Setup:
 - Add 40 μ L of SIRT1 Assay Buffer to each well of a 96-well black microplate.
 - Add 10 μ L of the diluted **Sirtinol** solutions to the corresponding wells.
 - For the positive control (no inhibition), add 10 μ L of SIRT1 Assay Buffer with the same final DMSO concentration as the **Sirtinol** wells.
 - For the negative control (no enzyme), add 10 μ L of SIRT1 Assay Buffer.
- Enzyme Addition:
 - Add 25 μ L of the SIRT1 enzyme working solution to all wells except the negative control wells.
 - Add 25 μ L of SIRT1 Assay Buffer to the negative control wells.
- Initiation of Reaction:
 - Add 25 μ L of the Substrate/NAD⁺ mixture to all wells to start the reaction. The total reaction volume is 100 μ L.

- Mix the plate gently on a shaker for 1 minute.
- Incubation:
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Development:
 - Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 350-360 nm and an emission wavelength of approximately 450-460 nm.

Data Analysis

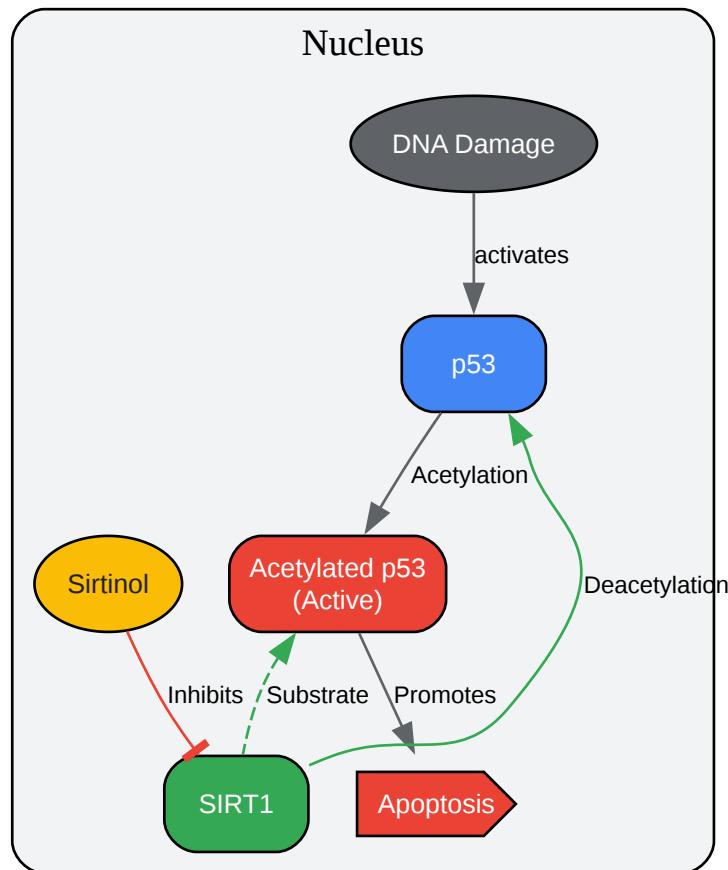
- Background Subtraction: Subtract the average fluorescence reading of the negative control wells from all other readings.
- Percentage Inhibition Calculation: Calculate the percentage of inhibition for each **Sirtinol** concentration using the following formula:
- IC50 Determination: Plot the percent inhibition against the logarithm of the **Sirtinol** concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of **Sirtinol** that causes 50% inhibition of SIRT1 activity).

Mandatory Visualization



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Caption: Workflow for the in vitro **Sirtinol** HDAC assay.



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Caption: SIRT1-p53 signaling pathway and **Sirtinol**'s mechanism.

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References

- 1. aacrjournals.org [aacrjournals.org]
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